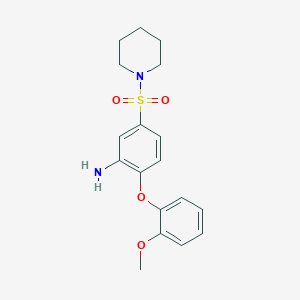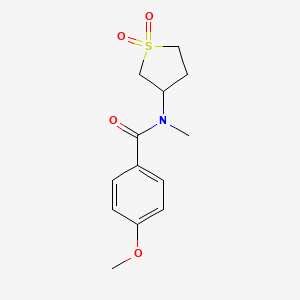![molecular formula C13H16ClNO6S B2699931 methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate CAS No. 255737-47-4](/img/no-structure.png)
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a useful research compound. Its molecular formula is C13H16ClNO6S and its molecular weight is 349.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Compounds related to methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate are used in chemical synthesis, highlighting their importance in creating diverse chemical structures. For instance, the synthesis process of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate showcases the compound's role in forming complex molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This type of research underpins the development of novel chemical entities, serving as a basis for further pharmaceutical and material science applications.
Biocompatible Reactions
The energy-transfer-enabled biocompatible disulfide–ene reaction, involving sulfur-containing molecules such as methylthioether (present in amino acid methionine), exemplifies innovative approaches to carbon–sulfur bond formation in a biocompatible manner. This process, characterized by its biocompatibility and functional group tolerance, indicates potential pathways for introducing sulfonate groups into organic molecules, facilitating the synthesis of biologically active compounds or materials with specific chemical functionalities (Teders et al., 2018).
Drug Synthesis and Optimization
Research into sulfonate and sulfone compounds often involves optimizing synthetic pathways for pharmaceutical applications. For example, the process optimization of methyl 2-methoxy-5-aminosulfonyl benzoate, a precursor in drug synthesis, demonstrates the critical role of such compounds in developing effective and scalable drug manufacturing processes. The optimization of reaction conditions leads to improved yields, highlighting the importance of these compounds in pharmaceutical research and development (Xu, Guo, Li, & Liu, 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate involves the protection of the amine group, followed by the addition of a sulfonic acid group and the removal of the protecting group. The final step involves the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "L-alanine", "benzyl chloroformate", "sodium sulfite", "sodium hydroxide", "methyl alcohol" ], "Reaction": [ "Protection of the amine group of L-alanine with benzyl chloroformate in the presence of sodium hydroxide", "Addition of sodium sulfite to the protected amino acid to introduce the sulfonic acid group", "Removal of the benzyl protecting group with hydrogen chloride", "Esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid" ] } | |
CAS-Nummer |
255737-47-4 |
Molekularformel |
C13H16ClNO6S |
Molekulargewicht |
349.78 |
IUPAC-Name |
methyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI-Schlüssel |
YSKBVJKRWRMIFH-NSHDSACASA-N |
SMILES |
COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-6-fluorobenzamide](/img/structure/B2699848.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2699850.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)
![1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2699854.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)
![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)
![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)
![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)

